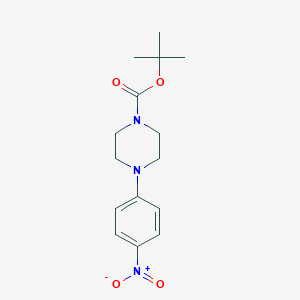

1-Boc-4-(4-Nitrophenyl)piperazine

Descripción general

Descripción

“1-Boc-4-(4-Nitrophenyl)piperazine” is a chemical compound with the molecular formula C15H21N3O4 . It has a molecular weight of 307.35 . The compound is also known by its IUPAC name, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate . It appears as a white to yellow powder or crystals .

Molecular Structure Analysis

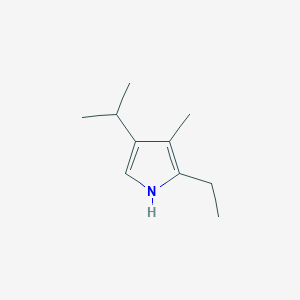

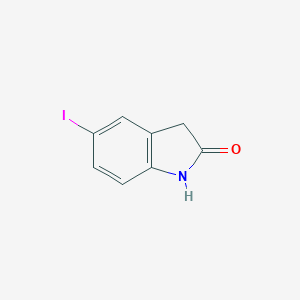

The molecular structure of “1-Boc-4-(4-Nitrophenyl)piperazine” consists of a piperazine ring substituted at one nitrogen atom by a tert-butoxycarbonyl (Boc) group and at the other nitrogen atom by a 4-nitrophenyl group .

Physical And Chemical Properties Analysis

“1-Boc-4-(4-Nitrophenyl)piperazine” has a density of 1.2±0.1 g/cm3 . It has a boiling point of 456.6±40.0 °C at 760 mmHg . The compound has a molar refractivity of 81.4±0.3 cm3 . It has 7 hydrogen bond acceptors and 4 freely rotating bonds . The compound has a polar surface area of 79 Å2 .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Specific Scientific Field

Pharmaceutical Science

Summary of the Application

1-Boc-4-(4-Nitrophenyl)piperazine is used in the development of drugs such as Palbociclib . Palbociclib is a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6 .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific drug being developed. In the case of Palbociclib, it is used as an oral medication for the treatment of ER-positive and HER2-negative breast cancer .

Results or Outcomes

Palbociclib has shown significant clinical benefit in combination with aromatase inhibitors; the selective estrogen receptor (ER) degrader fulvestrant; and tamoxifen . It is used for the treatment of ER-positive and HER2-negative breast cancer .

Use as an Intermediate in Chemical Synthesis

Specific Scientific Field

Chemical Synthesis

Summary of the Application

1-Boc-4-(4-Nitrophenyl)piperazine is an important organic intermediate . It can be used in the synthesis of various organic compounds.

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific compound being synthesized. Generally, it would be used in a chemical reaction under controlled conditions to produce the desired compound.

Results or Outcomes

The outcomes would depend on the specific compound being synthesized. In general, the use of 1-Boc-4-(4-Nitrophenyl)piperazine as an intermediate can help to increase the efficiency and yield of the synthesis process.

Use in Heterocyclic Chemistry

Specific Scientific Field

Heterocyclic Chemistry

Summary of the Application

1-Boc-4-(4-Nitrophenyl)piperazine is used in the synthesis of piperazine derivatives . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .

Methods of Application or Experimental Procedures

The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Results or Outcomes

The outcomes would depend on the specific compound being synthesized. In general, the use of 1-Boc-4-(4-Nitrophenyl)piperazine as an intermediate can help to increase the efficiency and yield of the synthesis process .

Use in Analytical Chemistry

Specific Scientific Field

Analytical Chemistry

Summary of the Application

1-Boc-4-(4-Nitrophenyl)piperazine can be used in analytical methods such as NMR, HPLC, LC-MS, and UPLC .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific analytical method being used. Generally, it would be used as a standard or reference compound in these analytical methods .

Results or Outcomes

The outcomes would depend on the specific analytical method being used. In general, the use of 1-Boc-4-(4-Nitrophenyl)piperazine can help to improve the accuracy and precision of the analytical method .

Use in Agrochemical Applications

Specific Scientific Field

Agrochemical Science

Summary of the Application

1-Boc-4-(4-Nitrophenyl)piperazine can be used as an organic intermediate in the synthesis of agrochemicals .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific agrochemical being synthesized. Generally, it would be used in a chemical reaction under controlled conditions to produce the desired agrochemical .

Results or Outcomes

The outcomes would depend on the specific agrochemical being synthesized. In general, the use of 1-Boc-4-(4-Nitrophenyl)piperazine as an intermediate can help to increase the efficiency and yield of the synthesis process .

Use in Dye Synthesis

Specific Scientific Field

Dye Chemistry

Summary of the Application

1-Boc-4-(4-Nitrophenyl)piperazine can be used as an organic intermediate in the synthesis of dyes .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific dye being synthesized. Generally, it would be used in a chemical reaction under controlled conditions to produce the desired dye .

Results or Outcomes

The outcomes would depend on the specific dye being synthesized. In general, the use of 1-Boc-4-(4-Nitrophenyl)piperazine as an intermediate can help to increase the efficiency and yield of the synthesis process .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-4-6-13(7-5-12)18(20)21/h4-7H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGYCIJUTYLUYJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391957 | |

| Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Boc-4-(4-Nitrophenyl)piperazine | |

CAS RN |

182618-86-6 | |

| Record name | 1-Boc-4-(4-Nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)

![Decanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B64592.png)

![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)